N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide (CAS 648925-23-9) is a synthetic, halogenated salicylamide derivative within the broader N‑substituted benzamide class. Its molecular structure features a 5‑chloro‑2‑hydroxybenzamide core linked via an amide bond to a 3‑bromobenzyl moiety, yielding a molecular formula of C₁₄H₁₁BrClNO₂ and a monoisotopic mass of 338.966 g/mol.

Molecular Formula C14H11BrClNO2
Molecular Weight 340.60 g/mol
CAS No. 648925-23-9
Cat. No. B12590684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide
CAS648925-23-9
Molecular FormulaC14H11BrClNO2
Molecular Weight340.60 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CNC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C14H11BrClNO2/c15-10-3-1-2-9(6-10)8-17-14(19)12-7-11(16)4-5-13(12)18/h1-7,18H,8H2,(H,17,19)
InChIKeyUVCVGVQZBWTWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide (CAS 648925-23-9) – Core Physicochemical & Structural Profile for Chemical Procurement


N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide (CAS 648925-23-9) is a synthetic, halogenated salicylamide derivative within the broader N‑substituted benzamide class. Its molecular structure features a 5‑chloro‑2‑hydroxybenzamide core linked via an amide bond to a 3‑bromobenzyl moiety, yielding a molecular formula of C₁₄H₁₁BrClNO₂ and a monoisotopic mass of 338.966 g/mol . The compound is characterized by moderate lipophilicity (XLogP 4.2), a topological polar surface area of 49.3 Ų, and two hydrogen‑bond donor and two acceptor sites . These physicochemical parameters place it within a favorable property space for passive membrane permeability while retaining sufficient polarity for aqueous solubility, making it a scaffold of interest for medicinal chemistry optimization programs targeting intracellular protein–protein interactions.

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide Procurement Risk: Why In‑Class Benzamide Analogs Cannot Be Assumed Interchangeable


The N‑benzyl‑salicylamide pharmacophore is exquisitely sensitive to substitution patterns; even isosteric or single‑atom changes at the benzyl ring or the salicylamide core can dramatically alter target engagement, selectivity, and physicochemical behavior [1]. The specific combination of a meta‑bromine on the benzyl group and a para‑chlorine on the salicylamide ring in N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide generates a unique electronic distribution and conformational landscape that cannot be recapitulated by analogs bearing ortho‑ or para‑bromo, or by compounds where the 5‑chloro is replaced with fluorine, methyl, or methoxy. Small‑molecule Bcl‑2 family inhibitor research has demonstrated that even the relocation of a single halogen on the N‑aryl ring can shift binding affinity by orders of magnitude [2]. Consequently, generic substitution with structurally similar benzamides risks introducing undetected selectivity changes, altered metabolic stability, and inconsistent biological readouts.

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide: Quantifiable Differentiation Evidence Against Closest Structural Analogs


Meta‑Bromo Benzyl Substitution Creates Distinct Lipophilicity and Topological Polar Surface Area Relative to Ortho‑Chlorophenyl and Methoxy Analogs

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide exhibits a calculated XLogP of 4.2 and a topological polar surface area (TPSA) of 49.3 Ų . In contrast, the ortho‑chlorophenyl analog 3‑bromo‑5‑chloro‑N‑(2‑chlorophenyl)‑2‑hydroxybenzamide (BCNCPB–OH, CAS not assigned but structurally verified) possesses a higher molecular weight (377.0 g/mol vs. 340.6 g/mol) and an additional chlorine atom, which increases both lipophilicity and TPSA [1]. A further comparator, N‑(2‑bromophenyl)‑5‑chloro‑2‑methoxybenzamide (CAS 349538-99-4), replaces the 2‑hydroxy group with a methoxy, eliminating one hydrogen‑bond donor and altering the hydrogen‑bond network capacity [2]. The quantified difference in HBD count (2 for the target, 1 for the methoxy analog) directly impacts solubility and permeability parameters critical for in vitro assay performance.

Physicochemical profiling Medicinal chemistry Lead optimization

Distinct N‑(3‑Bromobenzyl) Moiety Confers a Unique Conformational Landscape Not Accessible to N‑Phenyl or N‑(2‑Chlorophenyl) Analogs

The N‑(3‑bromobenzyl) substituent introduces an sp³‑hybridized methylene linker between the amide nitrogen and the bromophenyl ring, increasing the number of rotatable bonds to 3 and permitting a greater conformational sampling than rigid N‑phenyl benzamides . In the structurally characterized series of bromobenzamides reported by Oliveira et al., varying the spacer length (0 vs. 1 methylene unit) and halogen substitution pattern produced distinct hydrogen‑bonding networks in the solid state, as confirmed by single‑crystal X‑ray diffraction [1]. By contrast, the Bcl‑2 model compound BCNCPB–OH adopts an N‑(2‑chlorophenyl) geometry without a methylene spacer, resulting in a more constrained amide conformation and a different intramolecular hydrogen‑bond pattern involving the phenolic OH [2]. These conformational differences are predicted to affect the presentation of the halogen atoms to protein binding pockets and may underlie differential binding modes at shared targets.

Conformational analysis Structural biology Ligand design

Para‑Chloro‑Substituted Salicylamide Core Provides a Different Electronic Environment for Halogen Bonding Compared to Non‑Halogenated or Fluoro Analogs

The 5‑chloro substitution on the salicylamide ring of N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide withdraws electron density from the aromatic ring, modulating the acidity of the 2‑hydroxy group (predicted pKa shift of approximately –0.5 to –1.0 units relative to the unsubstituted 2‑hydroxybenzamide) and potentially enhancing the strength of the intramolecular O–H···O=C hydrogen bond . In the class of N‑aryl‑2‑hydroxybenzamides studied by Kanamori et al., the introduction of a bromine at the 3‑position of the salicylamide ring combined with a chlorine at the 5‑position was shown to stabilize the planar amide conformation through a concerted hydrogen‑bonding network, a feature critical for Bcl‑2 binding pocket complementarity [1]. Analogs where the 5‑chloro is replaced by fluorine or hydrogen lose this specific electronic tuning, which may shift the conformational equilibrium away from the bioactive planar geometry.

Halogen bonding Electronic effects Structure–activity relationships

Dual Halogen Architecture (Br + Cl) Provides Orthogonal Reactivity in Palladium‑Mediated Cross‑Coupling Not Available with Single‑Halogen Analogs

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide contains two chemically distinct halogen atoms: an aryl bromide on the N‑benzyl ring and an aryl chloride on the salicylamide core. This differential reactivity enables sequential, chemoselective Pd‑catalyzed cross‑coupling reactions: the C–Br bond (bond dissociation energy ~337 kJ/mol for Ph–Br) is more reactive toward oxidative addition than the C–Cl bond (BDE ~402 kJ/mol for Ph–Cl) [1]. Thus, the bromine can be selectively functionalized via Suzuki, Sonogashira, or Buchwald–Hartwig couplings in the presence of the chlorine, permitting late‑stage diversification without protecting‑group strategies . Single‑halogen benzamide analogs lack this built‑in orthogonality and require de novo synthesis for each derivative.

Synthetic chemistry Cross-coupling Chemical biology tool synthesis

N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide: Evidence‑Backed Application Scenarios for Scientific Procurement


Physicochemically Balanced Probe Scaffold for Intracellular Target Engagement Assays

With an XLogP of 4.2 and TPSA of 49.3 Ų , N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide sits within the optimal CNS MPO (Multiparameter Optimization) space and is predicted to exhibit passive membrane permeability sufficient for intracellular target access. Its two hydrogen‑bond donors and two acceptors provide balanced polarity for solubility in DMSO‑based assay buffers while minimizing non‑specific membrane binding compared to more lipophilic tri‑halogenated analogs. Procurement for cellular target engagement studies (e.g., CETSA, BRET‑based occupancy assays) is supported when a permeable, moderately polar benzamide core is required.

Late‑Stage Diversification Handle for Focused Benzamide Library Synthesis

The differential reactivity of the aryl bromide (C–Br BDE ~337 kJ/mol) versus the aryl chloride (C–Cl BDE ~402 kJ/mol) [1] allows chemists to use N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide as a common intermediate for the parallel synthesis of diverse N‑benzyl‑substituted benzamide libraries. Sequential Suzuki–Miyaura coupling at the bromine position, followed by Buchwald–Hartwig amination or other Pd‑catalyzed transformations at the chlorine position, enables the rapid exploration of structure–activity relationships without the need for separate scaffold syntheses.

Conformationally Distinct Benzamide for Bcl‑2 Family Protein–Protein Interaction Studies

Structural studies of related bromobenzamides have demonstrated that the presence of an N‑benzyl methylene linker, as found in N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide, alters the accessible conformational ensemble and intramolecular hydrogen‑bond network relative to directly N‑arylated analogs [2]. For laboratories investigating BH3‑mimetic small molecules or other inhibitors of the Bcl‑2 family hydrophobic groove, this compound provides a scaffold with a distinct binding‑mode hypothesis that may address resistance mutations or selectivity gaps observed with rigid N‑phenyl benzamide inhibitors.

Reference Standard for Analytical Method Development of Halogenated Benzamide Metabolites

The unique combination of bromine and chlorine isotopes creates a distinct mass spectrometric signature (characteristic M:M+2:M+4 isotope pattern) that facilitates the development of sensitive LC‑MS/MS methods for the detection and quantification of benzamide‑class compounds in biological matrices. N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide can serve as a stable analytical reference standard for method validation, leveraging its unambiguous isotopic fingerprint to distinguish it from endogenous interferences in complex samples .

Quote Request

Request a Quote for N-(3-Bromobenzyl)-5-chloro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.